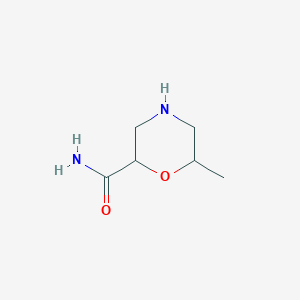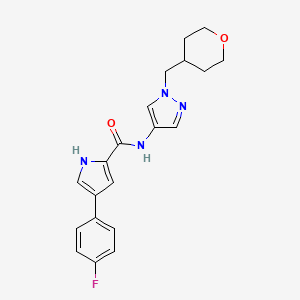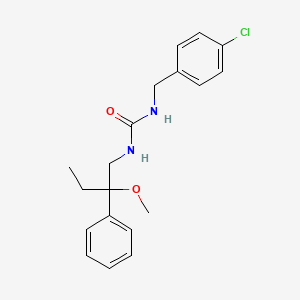![molecular formula C12H11NO B2930451 5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one CAS No. 441067-86-3](/img/structure/B2930451.png)
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely studied due to their prevalence in natural products and their diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives often involves the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a pyrrole ring fused to a benzene ring. The exact structure would depend on the specific substituents attached to this basic skeleton .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The exact reactions would depend on the specific substituents present on the indole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. These properties can include melting point, boiling point, solubility in various solvents, and stability under various conditions .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one and its derivatives have been studied for various chemical synthesis and reaction mechanisms. For instance, reactions of dimethyl acetylenedicarboxylate with N-methylindoles, including derivatives of this compound, have been explored to obtain lactones and diketones possessing the phenanthridone nucleus, useful in synthesizing various chemical compounds (Acheson, Choi, & Letcher, 1982).
Antibacterial, Antifungal, and Antitubercular Properties
Several derivatives of this compound have shown promising antibacterial, antifungal, and antitubercular activities. The synthesis of various 5-substituted derivatives has been reported to exhibit significant in vitro activity against a range of pathogens, including Mycobacterium tuberculosis, Escherichia coli, and Candida albicans (Akhaja & Raval, 2011).
Antiviral Activity
Derivatives of this compound have been studied for their antiviral properties. For example, 1,2,4-triazine derivatives, interacting with indoles like this compound, have demonstrated cytotoxic and antiviral actions against viruses like vaccinia virus (Rusinov, Egorov, Chupakhin, Belanov, Bormotov, & Serova, 2012).
Antimicrobial Activities
Compounds containing this compound have shown antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast. The synthesis of new indole-containing triazoles, pyrazoles, and pyrimidine derivatives has been explored, revealing their strong antimicrobial potential (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Role in Vesicle Formation
Studies on indole derivatives, including this compound, have shown their potential in forming stable vesicles, suggesting applications in drug delivery and membrane studies. This research provides insight into the potential use of such compounds as membrane anchors in proteins (Abel, De Wall, Edwards, Lalitha, Covey, & Gokel, 2000).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The study of indole derivatives is a very active area of research, with potential applications in fields such as medicinal chemistry, materials science, and synthetic biology. Future research will likely continue to explore the synthesis of new indole derivatives, their physical and chemical properties, and their potential applications .
Eigenschaften
IUPAC Name |
5-methyl-2,4-dihydro-1H-cyclopenta[b]indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-7-3-2-4-8-9-5-6-10(14)12(9)13-11(7)8/h2-4,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKMMFRTDOXILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)
![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)
![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)
![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![3-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2930381.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)
![3-(4-Chlorophenyl)-7-[5-(2,4-dichlorophenyl)-2-furyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2930385.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2930386.png)


